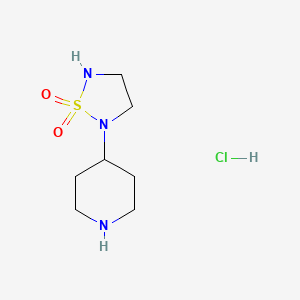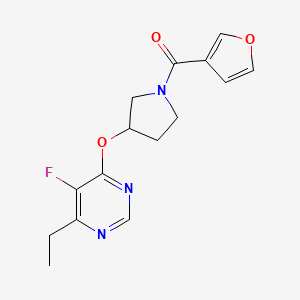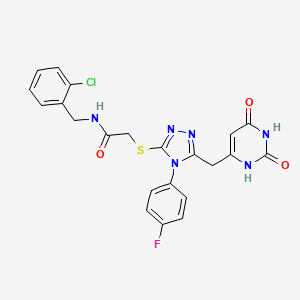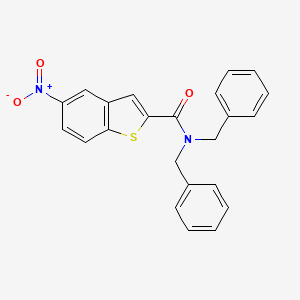
Ethyl 4-(2,5-dimethoxyphenyl)-2,4-dioxobutanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4-(2,5-dimethoxyphenyl)-2,4-dioxobutanoate, also known as ethylphenidate, is a synthetic compound that belongs to the class of phenidate derivatives. It is a potent psychostimulant and has been widely used in scientific research for its unique properties.
Aplicaciones Científicas De Investigación
Synthesis and Biological Activity Studies
Synthetic Pathways and Derivatives
Ethyl 4-(2,5-dimethoxyphenyl)-2,4-dioxobutanoate is a chemical precursor used in the synthesis of a variety of compounds. For instance, it is involved in the creation of S-DABO and HEPT analogues with potential biological activity against HBV through various chemical reactions including condensation and alkylation processes (M. T. Aal, 2002). Furthermore, it undergoes stereoselective intramolecular Wittig reaction to yield cyclobutene derivatives, leading to highly electron-deficient 1,3-dienes, showcasing its versatility in organic synthesis (I. Yavari & A. Samzadeh‐Kermani, 1998).
Pharmacological Properties
Ethyl 4-(2,5-dimethoxyphenyl)-2,4-dioxobutanoate derivatives have been studied for their pharmacological properties. For example, metabolites of Ethyl 4-(3,4-dimethoxyphenyl)-6,7-dimethoxy-2-(1,2,4-triazol-1-ylmethyl)quinoline-3-carboxylate have been investigated to confirm their structures and study their anti-inflammatory effects, although with lower potency compared to the parent compound (A. Baba et al., 1998).
Chemical Modification and Heterocycles Synthesis
The versatility of Ethyl 4-(2,5-dimethoxyphenyl)-2,4-dioxobutanoate extends to its use as an intermediate for synthesizing a wide range of trifluoromethyl heterocycles. This is achieved through rhodium(II) or copper(II) catalyzed carbene X-H insertion reactions, highlighting the compound's role in generating diverse chemical structures with potential applications in pharmaceuticals and materials science (Mark A. Honey et al., 2012).
Propiedades
IUPAC Name |
ethyl 4-(2,5-dimethoxyphenyl)-2,4-dioxobutanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16O6/c1-4-20-14(17)12(16)8-11(15)10-7-9(18-2)5-6-13(10)19-3/h5-7H,4,8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWHYEJMKONYLLQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)CC(=O)C1=C(C=CC(=C1)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-Phenyl-3-[(1-thiophen-2-yltriazol-4-yl)methyl]urea](/img/structure/B2678219.png)
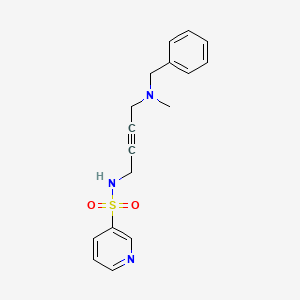

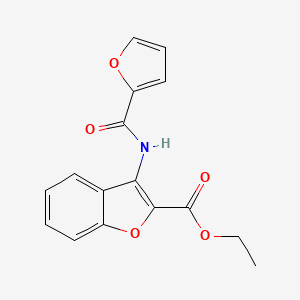
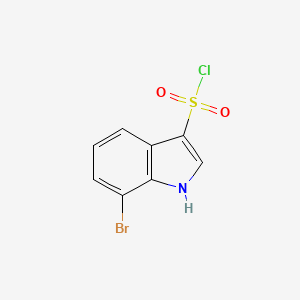
![7-hydroxy-4-methyl-8-[(4-methylpiperazin-1-yl)methyl]-3-phenyl-2H-chromen-2-one](/img/structure/B2678231.png)
![2-[6-(4-Chlorophenyl)-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetamide](/img/structure/B2678232.png)

